molecular formula C12H19N5 B11734504 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11734504
M. Wt: 233.31 g/mol
InChI Key: ZSGIWFWRXZODQA-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-6-17-7-5-12(15-17)13-8-11-9-16(3)14-10(11)2/h5,7,9H,4,6,8H2,1-3H3,(H,13,15)

InChI Key

ZSGIWFWRXZODQA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2C)C

Origin of Product

United States

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